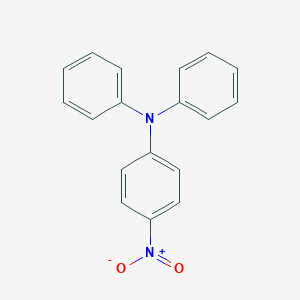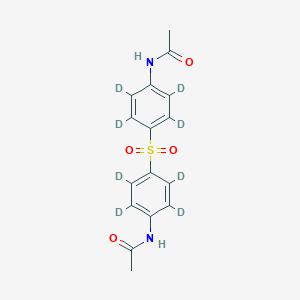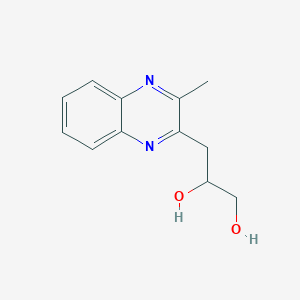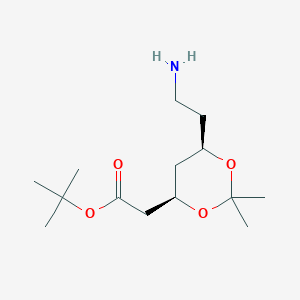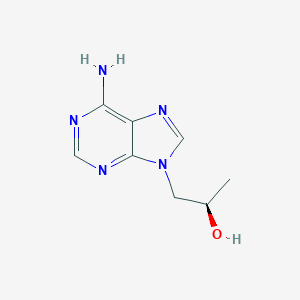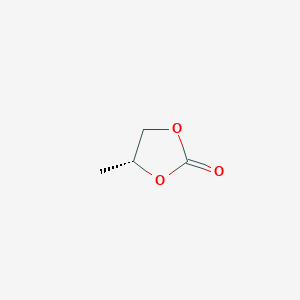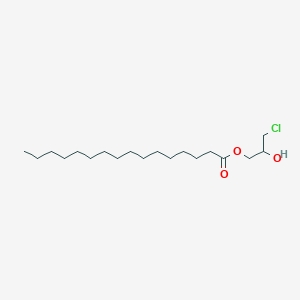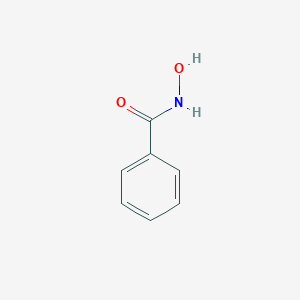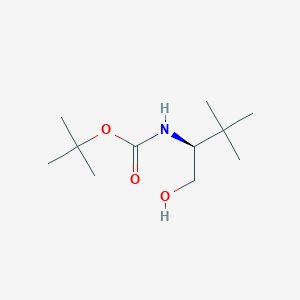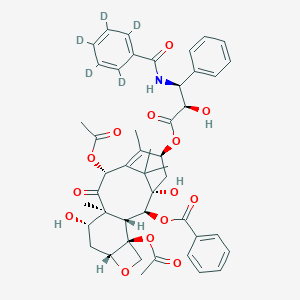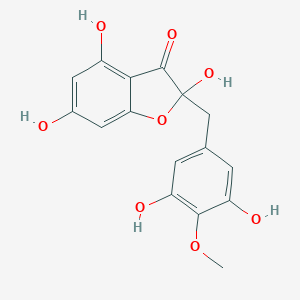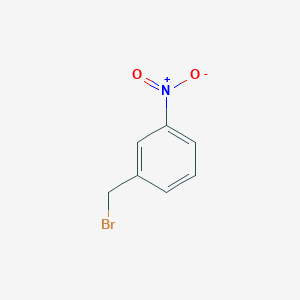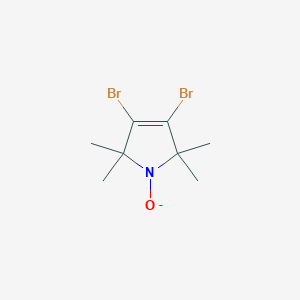
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of related pyrroline and pyrrolidine derivatives often involves intricate chemical reactions. For instance, derivatives of Δ3-pyrrolin-2-one have been prepared via regioselective synthesis starting from 2-tosylpyrroles, showcasing the versatility in the synthetic approaches for constructing the pyrroline core structure (Kinoshita et al., 1993). Additionally, the synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines and in situ generated nitrile oxides highlights the diastereoselective synthesis strategies utilized for such compounds (Ivanova et al., 2023).
Molecular Structure Analysis
Molecular structure determination of related compounds, such as the crystal structure of a stable nitroxide radical derivative, provides insight into the spatial arrangement of atoms and the geometry of the molecule. This understanding is crucial for elucidating the compound's reactivity and interaction with other molecules (Frey & Herdtweck, 2010).
Chemical Reactions and Properties
The chemical reactivity of pyrroline derivatives is influenced by their molecular structure. For example, the mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines showcases the biological reactivity of these compounds (Williams & Lawson, 1998). This highlights the compound's potential interactions with biological systems, albeit beyond the scope of direct drug use and dosage discussions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a vital role in the application of these compounds. These properties are often determined through crystallography and solubility tests in various solvents, providing a foundational understanding of the material's behavior in different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and electrochemical properties, are essential for tailoring the use of these compounds in synthesis and material science. For instance, the electrochemical communication in tetraferrocenyl-substituted pyrroles indicates the influence of electron delocalization on the compound's properties (Hildebrandt et al., 2011).
科研应用
Pyrroline Derivatives in Plant Defense Mechanisms
Studies indicate the role of pyrroline-5-carboxylate (P5C) metabolism in plant defense against pathogens. P5C, an intermediate product of both proline biosynthesis and catabolism, is crucial in resistance against bacterial pathogens through the salicylic acid-dependent pathway and reactive oxygen species (ROS) production, highlighting its significance in plant pathogen resistance mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, closely related to pyrroline derivatives, serves as a versatile scaffold in drug discovery due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide 3D coverage. This review highlights the utility of pyrrolidine and its derivatives in developing novel biologically active compounds, emphasizing their importance in medicinal chemistry (Li Petri et al., 2021).
Diketopyrrolopyrroles: Optical Properties
Diketopyrrolopyrroles, related to pyrroline through their structural motifs, are widely used dyes with applications in various fields such as high-quality pigments and solar cells. Their synthesis, reactivity, and the relationship between their structure and optical properties have been extensively reviewed, showcasing their significance in material science and optical applications (Grzybowski & Gryko, 2015).
Supramolecular Capsules from Calixpyrrole Scaffolds
Research on calixpyrrole components, which are structurally related to pyrroline derivatives, has led to the development of supramolecular capsules. These capsules demonstrate the potential of pyrroline derivatives in creating novel molecular structures with applications in nanotechnology and materials science (Ballester, 2011).
N-confused Calix[4]pyrroles
N-confused calix[4]pyrroles (NCCPs), a variation of calix[4]pyrrole derivatives, exhibit unique anion-binding properties different from regular calix[4]pyrroles. This review discusses NCCPs' synthesis, structure, and potential applications in anion binding and sensing, further illustrating the chemical versatility and potential applications of pyrroline derivatives in supramolecular chemistry (Anzenbacher, Nishiyabu, & Palacios, 2006).
性质
IUPAC Name |
3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFPYKOFIFPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2NO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

